molecular formula C12H11BrO3 B3040144 methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate CAS No. 1620821-67-1

methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate

Cat. No.: B3040144
CAS No.: 1620821-67-1
M. Wt: 283.12
InChI Key: ATUHPXAOEFATHB-UHFFFAOYSA-N
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Description

Methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate is a synthetic organic compound belonging to the cubane family. Cubane derivatives are known for their unique cubic structure, which imparts distinct chemical and physical properties. This compound, in particular, features a bromoacetyl group and a carboxylate ester, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate typically involves multi-step organic reactions. One common approach might include:

    Starting Material: The synthesis begins with a cubane derivative.

    Bromination: Introduction of the bromoacetyl group through bromination reactions.

    Esterification: Formation of the carboxylate ester via esterification reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Reducing Agents: Agents like lithium aluminum hydride (LiAlH4) for reduction reactions.

    Oxidizing Agents: Agents such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield amide or thioether derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism by which methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate exerts its effects involves interactions with molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cubic structure of the cubane core may also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Cubane Derivatives: Other cubane derivatives with different functional groups.

    Bromoacetyl Compounds: Compounds featuring the bromoacetyl group but with different core structures.

Uniqueness

Methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate is unique due to its combination of a cubane core and a bromoacetyl group

I

Properties

IUPAC Name

methyl 4-(2-bromoacetyl)cubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-16-10(15)12-7-4-8(12)6-9(12)5(7)11(4,6)3(14)2-13/h4-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUHPXAOEFATHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate
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methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate
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methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate
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methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate
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methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate

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